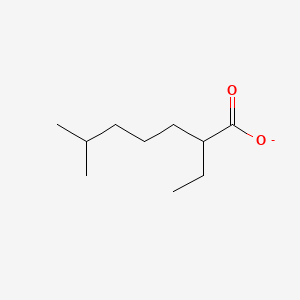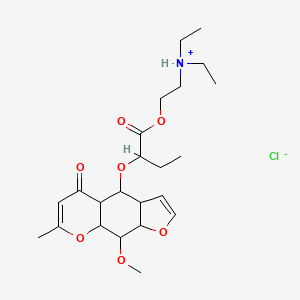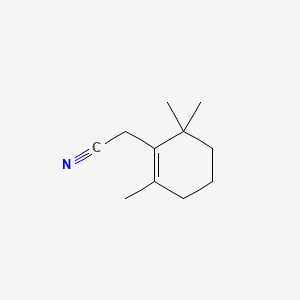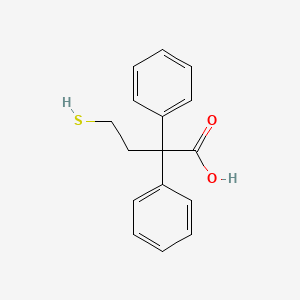
Sodium N-acetylsulfanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-acetylsulfanilate is a chemical compound with the molecular formula C8H8NO4S.Na. It is also known as sodium p-acetamidobenzenesulfonate. This compound is characterized by its sulfonate group attached to an aromatic ring, which is further substituted with an acetylamino group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium N-acetylsulfanilate can be synthesized through the acetylation of sulfanilic acid. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under acidic conditions to facilitate the acetylation reaction. The general reaction can be represented as follows:
Sulfanilic acid+Acetic anhydride→N-acetylsulfanilic acid+Acetic acid
The resulting N-acetylsulfanilic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium N-acetylsulfanilate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The acetylamino group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Sodium N-acetylsulfanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium N-acetylsulfanilate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, altering their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in different applications.
Comparación Con Compuestos Similares
Sodium N-acetylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the acetyl group, leading to different chemical and biological properties.
Sodium p-toluenesulfonate: Contains a methyl group instead of an acetylamino group, resulting in distinct reactivity and applications.
Sodium benzenesulfonate: Lacks the acetylamino group, affecting its interactions and uses.
Uniqueness: this compound’s unique combination of the sulfonate and acetylamino groups provides it with specific reactivity and interaction profiles, making it valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
6034-54-4 |
|---|---|
Fórmula molecular |
C8H8NNaO4S |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
sodium;4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 |
Clave InChI |
KLNWPSHOGWAXBS-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)



![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)


